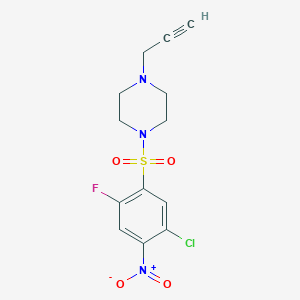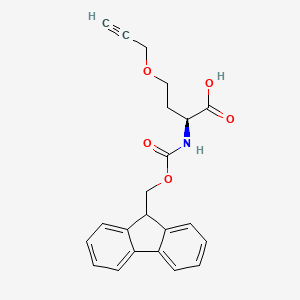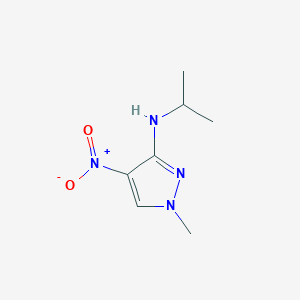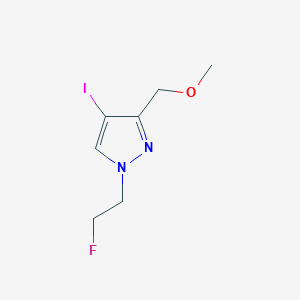![molecular formula C21H21F3N2O2 B2398389 N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1797241-34-9](/img/structure/B2398389.png)
N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide is an organic compound that belongs to the class of amides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be added through a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Medicine: It could be investigated for its pharmacological properties and potential therapeutic uses.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-[3-(2-Oxopiperidin-1-YL)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-phenylpropanamide: Lacks the trifluoromethyl group.
N-(3-(2-oxopiperidin-1-yl)phenyl)-3-(4-methylphenyl)propanamide: Contains a methyl group instead of a trifluoromethyl group.
Propriétés
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O2/c22-21(23,24)16-10-7-15(8-11-16)9-12-19(27)25-17-4-3-5-18(14-17)26-13-2-1-6-20(26)28/h3-5,7-8,10-11,14H,1-2,6,9,12-13H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWADTVGMCGPEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2398308.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)
![N-(4-chlorobenzyl)-2-{4-[4-(methylsulfanyl)phenyl]-2,5-dioxo-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B2398310.png)
![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)

![1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride](/img/structure/B2398316.png)
![N-methyl-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398317.png)

![N-(3-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2398325.png)
![5-Chloro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2398327.png)

